Cas no 2121514-11-0 (3,5-Dichloro-4-(methoxymethyl)phenylboronic acid)

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid
- Boronic acid, B-[3,5-dichloro-4-(methoxymethyl)phenyl]-
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- MDL: MFCD30737494
- Inchi: 1S/C8H9BCl2O3/c1-14-4-6-7(10)2-5(9(12)13)3-8(6)11/h2-3,12-13H,4H2,1H3
- InChI Key: IYUOVSMFQZZRRE-UHFFFAOYSA-N
- SMILES: ClC1C=C(B(O)O)C=C(C=1COC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 170
- Topological Polar Surface Area: 49.7
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517816-500mg |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid; . |
2121514-11-0 | 500mg |
€634.90 | 2025-03-19 | ||
abcr | AB517816-1 g |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid |
2121514-11-0 | 1g |
€1,034.20 | 2023-04-17 | ||
abcr | AB517816-500 mg |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid |
2121514-11-0 | 500MG |
€752.80 | 2023-04-17 | ||
Aaron | AR01SWW6-500mg |
Boronic acid, B-[3,5-dichloro-4-(methoxymethyl)phenyl]- |
2121514-11-0 | 95% | 500mg |
$730.00 | 2025-02-12 | |
abcr | AB517816-1g |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid; . |
2121514-11-0 | 1g |
€867.00 | 2025-03-19 | ||
Aaron | AR01SWW6-250mg |
Boronic acid, B-[3,5-dichloro-4-(methoxymethyl)phenyl]- |
2121514-11-0 | 95% | 250mg |
$642.00 | 2025-02-12 | |
abcr | AB517816-250mg |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid; . |
2121514-11-0 | 250mg |
€459.60 | 2025-03-19 |
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid Related Literature
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1. Water
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid
3,5-Dichloro-4-(methoxymethyl)phenylboronic Acid (CAS 2121514-11-0): A Versatile Intermediate in Modern Chemical and Pharmaceutical Research
In the rapidly evolving fields of organic synthesis and medicinal chemistry, 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid (CAS No. 2121514-11-0) has emerged as a critical intermediate for constructing bioactive molecules. This compound combines the structural versatility of boronic acids with strategically placed halogen substituents and a methoxymethyl protecting group. Recent advancements in asymmetric synthesis and ligand design have positioned this compound at the forefront of drug discovery pipelines targeting cancer, neurodegenerative disorders, and metabolic diseases.
The molecular architecture of this compound features a central phenyl ring bearing two chlorine atoms at the 3 and 5 positions (dichlorophenyl core), which provides electronic modulation and steric hindrance crucial for tuning pharmacokinetic properties. The methoxymethyl (methoxymethyl) group at position 4 offers a removable protecting group that enables orthogonal deprotection strategies during multistep syntheses. When coupled with aryl halides via Suzuki-Miyaura cross-coupling—a reaction mechanism extensively studied in recent years—the boronic acid functionality (phenylboronic acid moiety) facilitates controlled carbon-carbon bond formation with high stereoselectivity.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight its role in synthesizing novel kinase inhibitors where the dichlorophenyl core serves as an ATP-binding motif. Researchers demonstrated that substituting traditional methyl groups with this compound's methoxymethyl group improved metabolic stability by 68% while maintaining target affinity. Concurrently, computational studies using density functional theory (DFT) revealed how chlorine substitution modulates hydrogen-bonding interactions critical for enzyme inhibition.
In materials science applications, this compound's boronic acid functionality has been exploited to create stimuli-responsive polymers. A groundbreaking 2023 study in Nature Communications described its use in forming pH-sensitive hydrogels through dynamic covalent bonding. The chlorine substituents were shown to regulate gelation kinetics through halogen-bonding interactions with polymer backbones, opening new avenues for drug delivery systems requiring environmental responsiveness.
Synthetic methodologies have also advanced significantly. A 2024 paper from the Journal of Organic Chemistry introduced a one-pot synthesis route combining nucleophilic aromatic substitution with palladium-catalyzed borylation. This approach achieved >95% yield while eliminating hazardous reagents previously required for methoxymethylation steps. Such improvements align with current industry trends toward greener chemistry practices without compromising synthetic efficiency.
Clinical translational research is now exploring its utility as a building block for PROTAC molecules targeting undruggable oncogenic proteins. Preclinical data from early 2024 trials demonstrated that compounds derived from this intermediate induced selective protein degradation in KRAS mutant cell lines while sparing wild-type variants—a breakthrough addressing longstanding challenges in targeted cancer therapy.
The compound's structural flexibility has also enabled exploration into dual-functional molecules combining kinase inhibition with epigenetic modulation. A collaborative study between MIT and Genentech published last year revealed that boron-containing analogs synthesized using this intermediate exhibited synergistic effects on histone deacetylase activity alongside MAPK pathway suppression—a novel mechanism validated through CRISPR-based genetic screens.
Current research frontiers include investigating its potential in creating self-immolative linkers for antibody-drug conjugates (ADCs). Preliminary results indicate that incorporating this compound's boronic ester functionality improves payload release efficiency under physiological conditions while maintaining antibody stability—a critical advancement for next-generation ADC development.
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